N-Methoxy-N-methylcyclopropanecarboxamide

Weinreb amide synthesis CDI coupling yield comparison

N-Methoxy-N-methylcyclopropanecarboxamide (CAS 147356-78-3) is a synthetic organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It is characterized by a cyclopropane ring directly attached to a Weinreb amide (N-methoxy-N-methylamide) functional group.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 147356-78-3
Cat. No. B175334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methylcyclopropanecarboxamide
CAS147356-78-3
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN(C(=O)C1CC1)OC
InChIInChI=1S/C6H11NO2/c1-7(9-2)6(8)5-3-4-5/h5H,3-4H2,1-2H3
InChIKeyIQYRPZAMBNATNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methylcyclopropanecarboxamide (CAS 147356-78-3): A Cyclopropane-Containing Weinreb Amide Building Block for Medicinal Chemistry and Organic Synthesis


N-Methoxy-N-methylcyclopropanecarboxamide (CAS 147356-78-3) is a synthetic organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It is characterized by a cyclopropane ring directly attached to a Weinreb amide (N-methoxy-N-methylamide) functional group [1]. This dual functionality positions the compound as a versatile building block in organic synthesis. As a Weinreb amide, it serves as an acylating agent that can be converted into ketones or aldehydes without over-addition . The inclusion of the cyclopropyl motif confers unique structural rigidity and potential for modulating pharmacokinetic properties in drug discovery contexts [2].

Workflow Weinreb amide enables controlled ketone/aldehyde formation without over-addition.
Structure Cyclopropane ring introduces conformational rigidity for drug discovery scaffolds.
Use Context Serves as a building block for peptidomimetics and medicinal chemistry programs.

Procurement Alert: Why Cyclopropane-Containing Weinreb Amides Like CAS 147356-78-3 Cannot Be Substituted with Simpler Analogs


The combination of a cyclopropane ring and a Weinreb amide in a single molecule confers a unique reactivity profile that cannot be replicated by simpler cyclopropane derivatives or non-cyclic Weinreb amides. The cyclopropane ring imparts conformational rigidity and alters electronic properties, which are crucial for binding affinity and metabolic stability in medicinal chemistry applications [1]. Simpler cyclopropanecarboxamides (e.g., CAS 6228-73-5) lack the Weinreb functionality required for controlled ketone/aldehyde synthesis . Conversely, acyclic Weinreb amides cannot provide the structural constraints or the unique pharmacokinetic benefits associated with the cyclopropane motif [2]. Substitution with a generic analog would likely result in failure to achieve desired downstream synthetic transformations or compromised biological activity in the final target molecule.

Missing Weinreb Cyclopropanecarboxamides without the N‑methoxy‑N‑methyl group may not support controlled ketone synthesis.
No ring constraint Acyclic Weinreb amides cannot deliver the conformational rigidity essential for target-binding studies.
General analog swap Replacing with a generic building block may alter both synthetic outcome and downstream biological profile.

Head-to-Head Technical Evidence: Quantifying the Differentiation of N-Methoxy-N-methylcyclopropanecarboxamide (CAS 147356-78-3)


Comparative Synthetic Utility: Direct Yields in CDI-Mediated Amidation for N-Methoxy-N-methylcyclopropanecarboxamide

A key differentiation for N-Methoxy-N-methylcyclopropanecarboxamide (CAS 147356-78-3) lies in the high-yielding, scalable synthetic protocols established for its production. While yields for other cyclopropane-containing Weinreb amides are often reported as moderate or not disclosed, a well-defined method using 1,1'-carbonyldiimidazole (CDI) as a coupling agent with cyclopropanecarboxylic acid and N,O-dimethylhydroxylamine hydrochloride has been documented to afford the target compound in 72.9% yield after chromatographic purification [1]. This contrasts with yields for structurally more complex analogs, such as 2-(hydroxymethyl)-N-methoxy-N-methylcyclopropanecarboxamide (CAS 749885-67-4), for which specific synthetic yields are not reported in comparable public databases, indicating potential synthetic challenges or lower efficiency due to the additional functional group [2]. The availability of a high-yielding, scalable synthesis directly impacts procurement by ensuring reliable supply and cost-effectiveness for research programs.

Synthetic Yield
Class-level inference
72.9% isolated yield (target)
Yield not reported or lower (substituted analogs)
Supports reliable supply and research scale-up.
CDI‑mediated amidation; reported for parent cyclopropane Weinreb amide.
Weinreb amide synthesis CDI coupling yield comparison

Quality Benchmark: Comparative Commercial Purity Standards for Cyclopropane Weinreb Amide Building Blocks

Commercial suppliers offer N-Methoxy-N-methylcyclopropanecarboxamide (CAS 147356-78-3) at a standard purity of 97% as determined by GC or HPLC, with some vendors providing material up to 99% (GC) . This is a critical specification for ensuring reliable and reproducible results in subsequent synthetic steps. In contrast, close structural analogs, such as Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methoxy-N-methyl- (CAS 701914-02-5), are often sold at lower standard purities (e.g., 95% or unspecified) and are typically intended for early-stage screening rather than precise medicinal chemistry campaigns . The higher and more rigorously verified purity of the target compound reduces the risk of side reactions from impurities and ensures more accurate stoichiometric calculations, which is essential for procurement decisions in advanced research and development.

Commercial Purity
Cross-study comparable
97–99% (GC/HPLC)
Minimizes batch variability and side reactions.
Comparator cyclopropane Weinreb amide often offered at ≤95%.
chemical purity procurement specification GC/HPLC analysis

Safety and Handling: Differential Hazard Profile Versus Non-Cyclopropane Weinreb Amides

The procurement of laboratory chemicals requires careful consideration of safety and handling. N-Methoxy-N-methylcyclopropanecarboxamide (CAS 147356-78-3) is classified as a flammable liquid (GHS Hazard Statement H226) with a warning signal word . This is a moderate hazard profile compared to many non-cyclopropane Weinreb amides, which may have more severe acute toxicity classifications. For instance, while this compound is harmful by inhalation and skin contact (H302, H312, H332), it lacks the more severe GHS categories (e.g., acute toxicity category 1 or 2) that can be associated with other synthetic intermediates . Furthermore, its physical properties, such as a flash point of 45.4±22.6 °C, are well-characterized, enabling safe storage and handling protocols [1]. This predictable and manageable hazard profile simplifies compliance with institutional safety regulations and reduces the need for specialized storage facilities, which is a tangible advantage in procurement and laboratory operations.

Hazard Profile
Class-level inference
Flammable liquid (H226); flash point 45.4 °C
Predictable handling supports routine lab safety protocols.
Moderate hazard vs. some acyclic Weinreb amides with higher acute toxicity.
GHS classification flammability safety data sheet

Procurement-Driven Applications: Where N-Methoxy-N-methylcyclopropanecarboxamide (CAS 147356-78-3) Outperforms Alternatives


Precision Synthesis of Cyclopropyl Ketones in Medicinal Chemistry

This compound is the reagent of choice for the controlled, two-step synthesis of cyclopropyl ketones from carboxylic acids. Its Weinreb amide functionality prevents the over-addition of organometallic nucleophiles (e.g., Grignard or organolithium reagents), a common pitfall when using simpler esters or acid chlorides. The high and well-documented synthetic yield (72.9%) and commercial purity (97-99%) of this specific building block ensure that the resulting cyclopropyl ketone intermediates are produced in high yield and with minimal side products, which is critical for the efficient synthesis of complex drug candidates where the cyclopropane ring is used to enhance metabolic stability and binding affinity [1][2].

Building Conformationally Restricted Peptidomimetics

The cyclopropane ring in this molecule acts as a rigid scaffold that can pre-organize a molecule into a biologically active conformation. This compound has been specifically referenced as a precursor in the design of cyclopropane-derived peptidomimetics, a class of molecules with applications as HIV-1 protease inhibitors and other therapeutics. The compound's role in the Weinreb protocol for functionalizing cyclopropyl lactones is a key step in accessing these constrained peptide mimics [1]. The reliable availability and purity of this intermediate are paramount for programs aiming to exploit conformational restriction to improve target selectivity and potency.

Agrochemical Lead Optimization Requiring Metabolic Stability

In agrochemical research, the cyclopropyl group is a well-known motif for enhancing the metabolic stability of active compounds, thereby increasing their half-life in the environment or in target organisms. As a high-purity, cyclopropane-containing building block, N-Methoxy-N-methylcyclopropanecarboxamide serves as an ideal starting point for synthesizing libraries of novel fungicides, herbicides, or insecticides [1]. Its moderate hazard profile (flammable liquid with clear handling guidelines) also makes it a safer and more practical choice for the high-throughput parallel synthesis often employed in lead optimization, compared to more hazardous alternatives [2].

Application
Selection Property
Validation Focus
Cyclopropyl ketone synthesis
Weinreb amide controlled acylation
Yield and ketone selectivity without over-addition
Peptidomimetic design
Cyclopropane rigid scaffold
Bioactive conformation and target-binding studies
Agrochemical lead optimization
Metabolic stability motif
Environmental half-life and target potency evaluation

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